molecular formula C14H14N4O5 B213591 methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

Cat. No. B213591
M. Wt: 318.28 g/mol
InChI Key: ZVFYZXXQEOSMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate, also known as MNPA, is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a derivative of the benzamide class of compounds and has been shown to exhibit promising biological activities in various scientific studies.

Mechanism of Action

The exact mechanism of action of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been reported to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been shown to increase the levels of acetylated histones and to modulate the expression of various genes involved in cell differentiation and survival. In animal models, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to improve motor function and cognitive performance, as well as to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has several advantages as a research tool, including its high potency and selectivity, as well as its relatively low toxicity. It can be easily synthesized and purified, and its chemical structure can be modified to improve its pharmacological properties. However, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may have off-target effects and may interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the research on methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate. One potential application is in the development of novel anticancer drugs that target HDACs and other epigenetic regulators. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In addition, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may have applications in the field of infectious diseases, as it has been shown to have antibacterial and antifungal activities. Further studies are needed to elucidate the exact mechanisms of action of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate involves the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been reported to have antibacterial and antifungal activities against various pathogens.

properties

Product Name

methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 4-methyl-3-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H14N4O5/c1-9-3-4-10(14(20)23-2)5-12(9)16-13(19)8-17-7-11(6-15-17)18(21)22/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

ZVFYZXXQEOSMHU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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